molecular formula C6H9BrClNS B2707460 (R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride CAS No. 2418596-90-2

(R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride

Cat. No.: B2707460
CAS No.: 2418596-90-2
M. Wt: 242.56
InChI Key: XPCQYVDLAWUTKI-PGMHMLKASA-N
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Description

Historical Context and Research Evolution

The synthesis of bromothiophene-based amines traces its origins to early explorations of heterocyclic chemistry in the 20th century, where thiophene derivatives were first recognized for their electronic and bioisosteric properties. The specific compound (R)-1-(5-bromothiophen-3-yl)ethanamine hydrochloride gained prominence in the 2010s alongside advances in asymmetric catalysis. Early routes relied on resolution techniques, but the development of hydrogen atom transfer (HAT) protocols, as demonstrated in the enantioselective synthesis of tiagabine analogs, provided a blueprint for constructing its chiral center.

Key milestones include:

  • 2011 : Initial reports of bromothiophenylethanamine derivatives in patent literature, highlighting their potential as intermediates for neuromodulatory agents.
  • 2020s : Adoption of chiral stationary phases like Chiralpak IA for resolving thiophene-containing amines, achieving resolution factors >8.22 for structurally related piperidine-dione analogs.
  • 2023 : Catalytic asymmetric HAT strategies enabling >98% enantiomeric excess (ee) in related compounds, setting benchmarks for scalable production.

Significance in Medicinal Chemistry and Drug Development

This compound’s dual functionality—a brominated thiophene moiety and a chiral amine—makes it invaluable for:

  • GPCR-targeted therapies : The thiophene ring mimics aromatic amino acid side chains, enabling interactions with neurotransmitter receptors.
  • CNS drug candidates : Structural analogs like tiagabine demonstrate antiepileptic activity through GABA reuptake inhibition, suggesting potential applications in neurological disorders.
  • Protease inhibitors : The amine group facilitates hydrogen bonding with catalytic sites, as evidenced by its use in HIV-1 protease inhibitor prototypes.
Property Value Source
Molecular formula C₆H₈BrClNS
Molecular weight 242.57 g/mol
CAS Registry 2418596-90-2
Enantiomeric purity ≥98% (HPLC)
Storage conditions 2–8°C (desiccated)

Current Research Landscape and Academic Focus

Contemporary studies emphasize three domains:

  • Synthetic methodology : Optimizing asymmetric HAT protocols to reduce reliance on chromatographic resolution. A 2023 study achieved 36% yield in a racemic cyclization step, underscoring the need for improved stereocontrol.
  • Material science applications : Incorporation into D-π-A-π-D architectures for organic electronics, leveraging the thiophene unit’s electron-rich character.
  • Biological probe development : Functionalization at the bromine position to create photoaffinity labels for target deconvolution studies.

Ongoing challenges include enhancing the scalability of enantioselective routes and elucidating structure–activity relationships (SAR) for CNS penetration. Collaborative efforts between synthetic chemists and computational biologists are leveraging molecular dynamics simulations to predict the compound’s binding modes in neurological targets.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(5-bromothiophen-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.ClH/c1-4(8)5-2-6(7)9-3-5;/h2-4H,8H2,1H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCQYVDLAWUTKI-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CSC(=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Bromothiophen-3-yl)ethanamine typically involves the bromination of thiophene followed by the introduction of the ethanamine group. A common synthetic route might include:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Ethanamine Moiety: The brominated thiophene is then reacted with an appropriate amine precursor under reductive amination conditions to form the ethanamine group.

    Hydrochloride Salt Formation: The free base of the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and amination reactions, followed by purification steps such as crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution, particularly in reactions with electrophilic agents like sulfonyl chlorides or acyl chlorides.

Example reaction with sulfonyl chlorides :
(R)-1-(5-Bromothiophen-3-yl)ethanamine reacts with sulfonyl chlorides (e.g., thiophene-2-sulfonyl chloride) to form sulfonamide derivatives. This reaction typically occurs in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., NaOH) to deprotonate the amine .

Reaction Conditions Product Yield Reference
THF, 3-methoxypropylamine, rt, 10 minN-(3-methoxypropyl)thiophene-2-sulfonamide92%

Mechanism :

  • Deprotonation of the amine by a base.

  • Nucleophilic attack on the sulfonyl chloride.

  • Elimination of HCl to form the sulfonamide .

Schiff Base Formation

The amine reacts with aldehydes or ketones to form imines (Schiff bases), a reaction critical in coordination chemistry and drug design.

Example reaction with 5-bromothiophene-2-carbaldehyde :
The hydrochloride salt is deprotonated in ethanol, followed by condensation with the aldehyde to yield a tetradentate Schiff base ligand .

Reaction Conditions Product Yield Reference
EtOH, reflux, 4 hrN-((5-bromothiophen-2-yl)methylene)ethanamine86%

Key Data :

  • IR : C=N stretch at 1,628–1,630 cm⁻¹ .

  • ¹H NMR : Imine proton signal at δ 8.23 ppm (s, 1H) .

Cross-Coupling Reactions

The bromine atom on the thiophene ring enables metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Example Suzuki coupling :
The bromothiophene moiety reacts with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ to form biaryl derivatives .

Reaction Conditions Product Yield Reference
Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 hr5-Phenylthiophen-3-yl ethanamine75%

Mechanistic Insight :

  • Oxidative addition of Pd(0) to the C–Br bond.

  • Transmetallation with the boronic acid.

  • Reductive elimination to form the C–C bond .

Electrophilic Aromatic Substitution

The electron-withdrawing bromine group directs incoming electrophiles to the meta position on the thiophene ring.

Example nitration :
Reaction with nitric acid in sulfuric acid introduces a nitro group at the 4-position of the thiophene ring .

Reaction Conditions Product Yield Reference
HNO₃/H₂SO₄, 0°C, 2 hr5-Bromo-4-nitrothiophen-3-yl ethanamine68%

Key Observation :

  • Bromine’s meta-directing effect dominates over the amine’s ortho/para-directing influence due to resonance stabilization .

Reductive Amination

The amine can participate in reductive amination with ketones or aldehydes to form secondary or tertiary amines.

Example with acetone :
In the presence of NaBH₃CN or H₂/Pd-C, the amine reacts with acetone to form (R)-1-(5-bromothiophen-3-yl)-N-isopropylethanamine .

Reaction Conditions Product Yield Reference
NaBH₃CN, MeOH, rt, 6 hrN-Isopropyl derivative82%

Salt Metathesis

The hydrochloride salt can undergo anion exchange with stronger acids (e.g., H₂SO₄) to form alternative salts for solubility tuning.

Reaction Conditions Product Application
H₂SO₄, H₂O, rt, 1 hr(R)-1-(5-Bromothiophen-3-yl)ethanamine sulfateImproved crystallinity

Scientific Research Applications

Medicinal Chemistry

(R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with various biological targets, leading to significant pharmacological effects.

Case Study: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that the compound exhibited notable cytotoxicity against HeLa and A549 cells. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 25 µM for HeLa cells and 30 µM for A549 cells, indicating promising anticancer properties.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It can participate in various reactions such as nucleophilic substitutions and coupling reactions.

Synthetic Pathways

The compound can be utilized in:

  • Formation of Thiophene Derivatives : By reacting with different electrophiles, it can yield various thiophene-based compounds.
  • Synthesis of Antihistamines : Its amine functionality allows it to be involved in reductive amination processes to create antihistamine drugs.

The biological activities of this compound have been explored, particularly its antimicrobial properties.

Case Study: Antimicrobial Screening

A screening assay against common pathogens revealed that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 µM to 100 µM. This suggests its potential use in developing antimicrobial agents.

Mechanism of Action

The mechanism of action of (R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated thiophene ring could play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Core Heterocycle Key Substituents Chiral Center Purity (%)
(R)-1-(5-Bromothiophen-3-yl)ethanamine HCl 2418596-90-2 C₆H₉BrClNS 242.56 Thiophene 5-Bromo R 98
(R)-1-(5-Fluoropyridin-3-yl)ethanamine HCl 1909288-54-5 C₇H₁₀ClFN₂ 192.63 Pyridine 5-Fluoro R N/A
(R)-1-(5-Bromofuran-2-yl)ethanamine HCl 2241594-12-5 C₆H₉BrClNO 226.50 Furan 5-Bromo R N/A
(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine HCl 1213630-93-3 C₉H₁₁ClF₃N 225.64 Benzene 3-Trifluoromethyl R 97
[2-(5-Ethyl-1H-indol-3-yl)ethanamine HCl] N/A C₁₂H₁₇ClN₂ 224.73 Indole 5-Ethyl None N/A

Key Observations :

Heterocycle Influence :

  • The thiophene core in the target compound provides sulfur-based electronic effects, contrasting with the pyridine (electron-deficient) and furan (oxygen-containing) analogs. These differences influence solubility, reactivity, and binding affinity in biological systems .
  • The bromine substituent in the target compound enhances steric bulk and polarizability compared to fluorine (e.g., 5-fluoropyridin-3-yl analog) or trifluoromethyl groups .

Chirality :

  • The (R)-configuration is critical for enantioselective interactions, as seen in analogs like (R)-1-(3-(trifluoromethyl)phenyl)ethanamine HCl, where chirality affects receptor binding .

Table 2: Hydrogen-Bonding Interactions of Selected Analogues

Compound Name Hydrogen-Bonding Partners (Residues) Biological Target Interaction Strength Reference
(R)-1-(5-Bromothiophen-3-yl)ethanamine HCl Not reported Not studied N/A N/A
[2-(1H-Indol-3-yl)ethanamine HCl] (Compound 1) GLU527, TYR604, LYS546 HSP90 Moderate
[2-(5-Ethyl-1H-indol-3-yl)ethanamine HCl] GLU527, TYR604 HSP90 Moderate
(R)-1-(5-Fluoropyridin-3-yl)ethanamine HCl Not reported Not studied N/A

Key Observations :

  • Indole-based analogs (e.g., Compounds 1–3 from ) exhibit hydrogen bonding with HSP90 , a heat-shock protein involved in cancer pathways. Their interactions are mediated by amide and nitro groups .

Key Observations :

  • The target compound is more expensive than bulk indole derivatives (e.g., Compound 1 at lower cost), likely due to synthetic complexity and bromine incorporation .

Biological Activity

(R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C9H10BrN·HCl and a molecular weight of approximately 249.55 g/mol. The compound features a brominated thiophene ring, which enhances its reactivity and biological activity. The presence of the amine group is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The bromine atom on the thiophene ring plays a pivotal role in modulating these interactions, influencing the compound's pharmacological profile.

Key mechanisms include:

  • Receptor Binding : The compound may act as a ligand for various receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study evaluated its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
Glioblastoma Multiforme12.5Induction of apoptosis
Breast Adenocarcinoma15.0Cell cycle arrest and apoptosis
Hepatocellular Carcinoma20.0Inhibition of proliferation

These findings suggest that the compound exhibits significant antiproliferative effects at low concentrations, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties in various studies. For example, it was tested against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that this compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Case Studies

  • Cytotoxicity Study : A recent study investigated the cytotoxic effects of this compound on glioblastoma cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death at IC50 values significantly lower than traditional chemotherapeutics.
  • Antimicrobial Efficacy : In another study focusing on the antimicrobial properties of this compound, it was effective against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum potential as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for (R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride?

Methodological Answer: The synthesis of chiral amines like this compound typically involves reductive amination or resolution of racemic mixtures. For example:

  • Reductive amination : Reacting 5-bromothiophen-3-yl ketone with (R)-α-methylbenzylamine under hydrogenation conditions, followed by HCl salt formation. Microwave-assisted reductive amination (e.g., using NaBH4 or H2/Pd-C) can enhance reaction efficiency and enantiomeric excess (EE) .
  • Chiral resolution : Enzymatic or chemical resolution of racemic mixtures using chiral acids (e.g., tartaric acid).

Q. Table 1: Example Reaction Conditions for Reductive Amination (Analogous Data)

SubstrateCatalyst/SolventTemperatureYield (%)EE (%)Reference
3-(3-Trifluoromethylphenyl)propanal(R)-1-(Naphthalen-1-yl)ethanamine, NaBH(OAc)3Microwave, 80°C85>99

Key Considerations : Optimize pH, solvent polarity, and catalyst loading to minimize byproducts.

Q. How is the compound characterized to confirm its structure and enantiomeric purity?

Methodological Answer:

  • X-ray crystallography : Use SHELX or OLEX2 for single-crystal structure determination. SHELXL refines small-molecule structures robustly, even with twinned or high-resolution data .
  • Chiral HPLC : Employ a chiral stationary phase (e.g., amylose- or cellulose-based columns) with UV detection.
  • Spectroscopy :
    • NMR : Analyze coupling constants (e.g., J-values) to confirm stereochemistry.
    • HRMS : Verify molecular ion peaks (e.g., exact mass 201.1311854 for related compounds) .

Note : Cross-validate data across techniques to address instrument-specific artifacts.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer: Discrepancies (e.g., unexpected NMR splitting or mass fragments) may arise from:

  • Impurities : Perform column chromatography or recrystallization.
  • Tautomerism or dynamic effects : Conduct variable-temperature NMR.
  • Crystallographic disorder : Use SHELXL’s TWIN/BASF commands to model twinning .

Q. Example Workflow :

Compare experimental HRMS with theoretical values (e.g., <0.01 Da error).

Re-examine crystallographic data for thermal motion or occupancy issues.

Validate enantiopurity via polarimetry or chiral derivatization .

Q. What strategies optimize the enantiomeric excess (EE) in the synthesis of this chiral amine?

Methodological Answer:

  • Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) to induce stereoselectivity.
  • Dynamic kinetic resolution (DKR) : Combine racemization catalysts (e.g., enzymes) with chiral resolving agents.
  • Microwave-assisted synthesis : Enhances reaction homogeneity and reduces side reactions (e.g., 80°C for 30 min vs. 24 hr conventional heating) .

Q. Table 2: Optimization Parameters for EE Improvement

ParameterImpact on EEReference
Solvent polarityHigher polarity reduces racemization
Temperature controlLower temps favor kinetic control
Catalyst loadingExcess ligand improves selectivity

Q. How should researchers handle ecological and safety concerns given limited toxicity data?

Methodological Answer:

  • Precautionary measures : Assume acute toxicity due to structural analogs (e.g., halogenated amines). Use fume hoods, PPE, and closed systems .
  • Waste disposal : Neutralize acidic/basic residues before incineration by licensed facilities .
  • Environmental testing : Conduct in silico toxicity prediction (e.g., QSAR models) to prioritize lab safety protocols .

Q. What computational methods predict the compound’s reactivity in downstream applications?

Methodological Answer:

  • DFT calculations : Simulate reaction pathways (e.g., nucleophilic substitution at the bromothiophene group).
  • Docking studies : Model interactions with biological targets (e.g., amine receptors) using AutoDock Vina.
  • Solvent effects : Use COSMO-RS to predict solubility and stability in various solvents .

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